Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)
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Overview
Description
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II) is a palladium-based compound with the empirical formula C28H31ClNO3PPd and a molecular weight of 602.40 g/mol . This compound is known for its unique structure, which includes a palladium center coordinated to a chloro ligand and a complex organic ligand. It is commonly used in various catalytic processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II) typically involves the reaction of palladium chloride with the organic ligand 1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane and 2-aminobiphenyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The chloro ligand can be substituted with other ligands such as phosphines, amines, or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium(II) complexes with different ligands .
Scientific Research Applications
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II) has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II) involves the coordination of the palladium center to various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved include:
Activation of C-H bonds: The compound can activate C-H bonds in organic molecules, making them more reactive.
Formation of C-C bonds: It facilitates the formation of carbon-carbon bonds in cross-coupling reactions.
Interaction with biomolecules: The compound can interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II) can be compared with other similar palladium complexes, such as:
Palladium(II) acetate: Commonly used in cross-coupling reactions but lacks the stability and selectivity provided by the organic ligand in the title compound.
Palladium(II) chloride: A simpler palladium complex with broader applications but lower specificity.
Palladium(II) phosphine complexes: These complexes offer similar catalytic properties but may differ in reactivity and selectivity depending on the phosphine ligands used.
The uniqueness of Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II) lies in its combination of stability, reactivity, and selectivity, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C28H31ClNO3PPd |
---|---|
Molecular Weight |
602.4 g/mol |
IUPAC Name |
chloropalladium(1+);2-phenylaniline;1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C16H21O3P.C12H10N.ClH.Pd/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h5-9H,10-11H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
LBWYSYBTEYEFAZ-UHFFFAOYSA-M |
Canonical SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
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